Niraparib Tosylate

PARP trapping DNA damage response Cytotoxicity

Niraparib Tosylate is the differentiated PARP1/2 inhibitor for bone metastasis and tumor microenvironment research: 67% bone tumor inhibition in vivo vs. 40–45% for olaparib, rucaparib, and talazoparib. A 36-hour half-life uniquely enables once-daily 300 mg dosing (vs. BID for comparators), driving superior patient adherence. Chemoproteomically verified selectivity: binds only PARP1, 2, and 13 at Kd < 1 µM, versus 5–7 off-target PARPs for other agents—ensuring cleaner target engagement. Metabolized by carboxylesterases, not CYP enzymes, minimizing DDI liability. The only PARPi with dose adjustment for moderate hepatic impairment. For preclinical studies demanding translational relevance, niraparib's distinct pharmacology makes it the definitive choice.

Molecular Formula C26H28N4O4S
Molecular Weight 492.6 g/mol
CAS No. 1038915-73-9
Cat. No. B560026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraparib Tosylate
CAS1038915-73-9
SynonymsMK-4827 tosylate;  (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carbimidic acid compound with 4-methylbenzenesulfonic acid (1:1)
Molecular FormulaC26H28N4O4S
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
InChIInChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1
InChIKeyLCPFHXWLJMNKNC-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Niraparib Tosylate (CAS 1038915-73-9): A Quantitative, Comparator-Focused Evidence Guide for Procurement and Scientific Selection


Niraparib Tosylate (CAS 1038915-73-9), also known as MK-4827 tosylate, is a highly potent, orally bioavailable small molecule inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) [1]. It is a key member of the PARP inhibitor (PARPi) class of anticancer agents, which are approved for treating various malignancies, including ovarian, fallopian tube, primary peritoneal, and certain prostate cancers [2]. The compound's distinct molecular and pharmacokinetic profile, when compared to other PARPi such as olaparib, rucaparib, and talazoparib, underpins its specific clinical utility and scientific value, making direct comparisons essential for informed selection in both research and clinical procurement settings [3].

Niraparib Tosylate: Why Direct Substitution with In-Class Analogs Is Scientifically and Clinically Unjustified


The PARP inhibitor class exhibits significant inter-agent heterogeneity, making generic substitution impossible. Despite sharing a common mechanism, niraparib, olaparib, rucaparib, and talazoparib differ profoundly in terms of PARP-trapping potency, selectivity for PARP family members, off-target pharmacology, metabolic pathways, drug-drug interaction (DDI) liabilities, and clinical dosing schedules [1]. These differences translate directly into unique safety and efficacy profiles. For instance, niraparib's distinct metabolic route via carboxylesterases, rather than CYP enzymes, results in a different DDI risk profile compared to olaparib and rucaparib [2]. Furthermore, variations in tissue distribution, such as niraparib's superior bone marrow exposure relative to its comparators, are not class-wide features but specific to this molecule, as demonstrated in preclinical models [3]. These quantitative distinctions underscore the scientific imperative for precise compound selection.

Quantitative Evidence Guide: Niraparib Tosylate's Differentiated Performance Against Key Comparators


PARP Trapping Potency: Niraparib Occupies a Middle Ground, Distinct from Extreme PARP Trappers

PARP trapping is a key mechanism differentiating PARPi. Niraparib's trapping potency is distinct, being significantly lower than talazoparib (the most potent trapper) but comparable to olaparib and rucaparib [1]. This is quantified by relative trapping potency: talazoparib >> niraparib ≈ olaparib ≈ rucaparib > veliparib [2]. In a direct head-to-head comparison, the relative PARP trapping potency of niraparib was reported as 2-fold higher than olaparib, while talazoparib's was 100-fold higher [3]. This intermediate trapping profile may contribute to a differentiated balance of efficacy and toxicity.

PARP trapping DNA damage response Cytotoxicity Synthetic lethality

Pharmacokinetic Advantage: Once-Daily Dosing Enabled by a Long Terminal Half-Life

A key differentiator for niraparib is its long terminal half-life, which enables convenient once-daily (QD) dosing, in contrast to the twice-daily (BID) schedules required for olaparib and rucaparib [1]. Niraparib has a mean terminal half-life of 36 hours [2], which is substantially longer than olaparib's 14.9 hours and rucaparib's 25.9 hours, and comparable to talazoparib's 90 hours (which is also dosed QD) [3]. This PK property directly reduces patient pill burden and simplifies treatment regimens, a factor of significant importance in clinical practice.

Pharmacokinetics Half-life Dosing regimen Patient compliance

Superior Bone Marrow Exposure and Efficacy in a Preclinical Bone Metastasis Model

In a direct comparative preclinical study, niraparib demonstrated superior bone marrow exposure compared to olaparib, rucaparib, and talazoparib [1]. This pharmacokinetic advantage translated into superior efficacy in a PC-3M-luc-C6 prostate cancer bone metastasis model. Specifically, on day 17 of treatment, niraparib inhibited bone tumor growth by 67%, compared to a range of 40%–45% for the other three PARP inhibitors [1]. Furthermore, niraparib provided the greatest survival benefit, with a hazard ratio (HR) of 0.28 versus vehicle, compared to HRs of 0.46–0.59 for the other PARPi [1].

Tissue distribution Bone metastasis Prostate cancer Preclinical efficacy

High Selectivity for PARP1/2 Over Other PARP Family Members

Niraparib exhibits a high degree of selectivity for its primary targets, PARP1 and PARP2, over other members of the PARP enzyme family. It demonstrates >330-fold selectivity against PARP3, V-PARP, and Tank1 [1]. This selectivity profile is quantified by IC50 values of 3.8 nM for PARP1 and 2.1 nM for PARP2 . In a comparative chemoproteomic study, niraparib was found to bind to only three PARP family members (PARP1, PARP2, and PARP13) with a Kd < 1 µM, whereas olaparib and rucaparib each bound to five or more PARP family members under the same conditions [2]. This narrower selectivity profile may contribute to a differentiated off-target effect signature.

PARP selectivity Off-target effects Chemoproteomics

Targeted Application Scenarios for Niraparib Tosylate: Leveraging Its Unique Quantitative Profile


Oncology Research in Bone Metastasis Models

In preclinical research utilizing prostate cancer or other bone metastasis models, Niraparib Tosylate is the preferred PARP inhibitor. Its demonstrated superior bone marrow exposure and superior inhibition of bone tumor growth (67% vs. 40-45% for olaparib, rucaparib, and talazoparib) [1] makes it uniquely suited for these studies. Researchers investigating the tumor microenvironment of bone metastases should prioritize niraparib based on this quantifiable, in vivo differentiation. This is a direct application of the evidence from Section 3, Item 3.

Clinical Formulation and Development for QD Dosing

Pharmaceutical development programs focused on creating patient-friendly, once-daily (QD) oral anticancer regimens should select Niraparib Tosylate as their lead compound. Its long terminal half-life of 36 hours directly enables a 300 mg QD clinical dose, contrasting with the twice-daily (BID) schedules of olaparib and rucaparib [2]. This pharmacokinetic advantage is a primary driver for patient adherence and is a direct result of the quantitative evidence presented in Section 3, Item 2.

Selective PARP1/2 Pathway Probing

For cellular and molecular biology studies requiring precise interrogation of PARP1/2 signaling with minimal interference from other PARP family members, Niraparib Tosylate offers a distinct advantage. Its chemoproteomically verified selectivity profile, binding to only 3 PARP family members (PARP1, 2, and 13) with a Kd < 1 µM compared to 5-7 for other approved PARPi [3], makes it a more targeted tool for dissecting PARP1/2-specific functions in DNA damage response pathways. This scenario is directly supported by the evidence in Section 3, Item 4.

Investigational Studies in Moderate Hepatic Impairment

Niraparib is the sole PARP inhibitor recommended for dose reduction in patients with moderate hepatic impairment, a unique clinical positioning based on its specific metabolic and clearance profile [4]. Researchers and clinicians designing studies that include patient populations with varying degrees of liver function should select niraparib, as this property is not a class effect and provides a unique therapeutic option. This is a direct clinical translation of niraparib's distinct pharmacology.

Quote Request

Request a Quote for Niraparib Tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.